molecular formula C27H25N3O6S B2525625 N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 391225-27-7

N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2525625
CAS No.: 391225-27-7
M. Wt: 519.57
InChI Key: MWFYQOBKVQJYKZ-UHFFFAOYSA-N
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Description

N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a thiazole ring linked to a benzamide moiety, which is further substituted with dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, which is then coupled with the benzamide moiety. Key steps include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a halogenated benzene derivative under basic conditions.

    Coupling Reaction: The thiazole intermediate is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The thiazole ring and benzamide moiety are key structural features that facilitate these interactions, potentially affecting signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,4-dimethoxybenzamide
  • N-(4-(4-(3,4-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Uniqueness

N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to the specific positioning of the dimethoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

N-[4-[2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6S/c1-33-20-9-17(10-21(13-20)34-2)25(31)28-19-7-5-16(6-8-19)24-15-37-27(29-24)30-26(32)18-11-22(35-3)14-23(12-18)36-4/h5-15H,1-4H3,(H,28,31)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFYQOBKVQJYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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